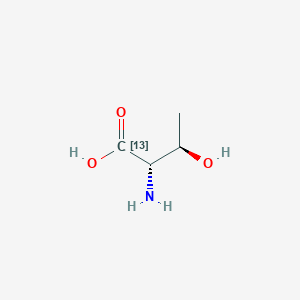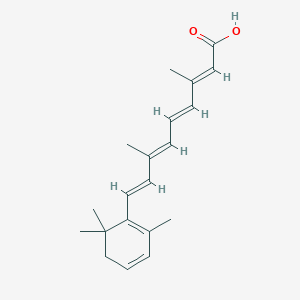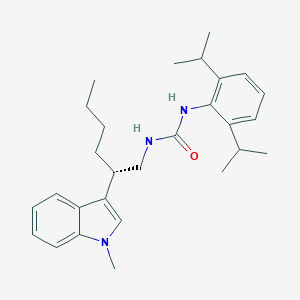
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea involves its binding to GPCRs. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea depend on the specific GPCR it binds to. However, some of the general effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea in lab experiments is its high potency and selectivity for specific GPCRs. However, one of the limitations is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research involving (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea. Some of these directions include the development of new drugs for various diseases, the identification of new GPCRs that can be targeted by this compound, and the optimization of the synthesis method to reduce the cost of production.
Conclusion:
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for specific GPCRs make it a promising candidate for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method to reduce the cost of production.
Synthesis Methods
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,6-diisopropylphenyl isocyanate with 2-(1-methyl-1H-indol-3-yl)hexylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea has potential applications in various fields of scientific research. One of the most promising areas of research involves the use of this compound as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, and olfaction. The use of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea as a ligand for GPCRs can lead to the development of new drugs for various diseases.
properties
CAS RN |
145131-63-1 |
|---|---|
Product Name |
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea |
Molecular Formula |
C28H39N3O |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[(2S)-2-(1-methylindol-3-yl)hexyl]urea |
InChI |
InChI=1S/C28H39N3O/c1-7-8-12-21(25-18-31(6)26-16-10-9-13-24(25)26)17-29-28(32)30-27-22(19(2)3)14-11-15-23(27)20(4)5/h9-11,13-16,18-21H,7-8,12,17H2,1-6H3,(H2,29,30,32)/t21-/m1/s1 |
InChI Key |
RTINIKMXELNHKC-OAQYLSRUSA-N |
Isomeric SMILES |
CCCC[C@H](CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
synonyms |
(+)-N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(2-(1-methyl-3-indolyl)h exyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





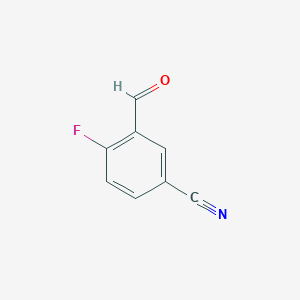





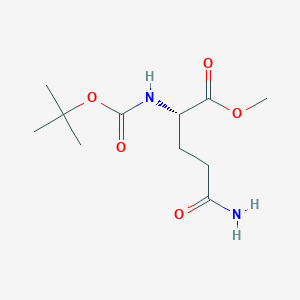
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
